molecular formula C27H19F4N3O2S B108736 N-[4-[1-(4-Fluorophenyl)-1H-indazol-5-yl-3-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 1229096-88-1

N-[4-[1-(4-Fluorophenyl)-1H-indazol-5-yl-3-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No. B108736
CAS RN: 1229096-88-1
M. Wt: 525.5 g/mol
InChI Key: DXBJGDVBQPEMOB-UHFFFAOYSA-N
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Description

“N-[4-[1-(4-Fluorophenyl)-1H-indazol-5-yl-3-(trifluoromethyl)phenyl]benzenesulfonamide” is a complex organic compound. It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of a new fluorinated pyrazole was performed via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis . The structure of individual molecules is often left almost unchanged during phase transitions .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and can involve various intermolecular contacts that play an important role in the crystal packing .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For instance, imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole .

Scientific Research Applications

Glucocorticoid Receptor Agonist

GSK 9027 acts as a glucocorticoid receptor agonist . Glucocorticoid receptors are part of the nuclear receptor family and are widely distributed in almost all tissues and organs. They play a crucial role in regulating various physiological processes, including immune response, cell proliferation, and metabolism.

Anti-Inflammatory Applications

GSK 9027 has been shown to inhibit the production of the proinflammatory mediator IL-6 in vivo . This suggests that it could have potential applications in the treatment of diseases characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

Future Directions

The future directions in the research of similar compounds could involve further exploration of their biological activities and potential applications in medicine. For instance, imidazole has become an important synthon in the development of new drugs .

properties

IUPAC Name

N-[4-[1-(4-fluorophenyl)indazol-5-yl]-3-(trifluoromethyl)phenyl]-1-phenylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19F4N3O2S/c28-21-7-10-23(11-8-21)34-26-13-6-19(14-20(26)16-32-34)24-12-9-22(15-25(24)27(29,30)31)33-37(35,36)17-18-4-2-1-3-5-18/h1-16,33H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBJGDVBQPEMOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC(=C(C=C2)C3=CC4=C(C=C3)N(N=C4)C5=CC=C(C=C5)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19F4N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[1-(4-Fluorophenyl)-1H-indazol-5-yl-3-(trifluoromethyl)phenyl]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of GSK9027?

A1: GSK9027 is a non-steroidal agonist of the glucocorticoid receptor (GR), also known as NR3C1. [, , ] Similar to steroidal glucocorticoids, GSK9027 binds to the GR, leading to downstream effects such as transactivation of anti-inflammatory genes like DUSP1, RGS2, TSC22D3 and CDKN1C. [, ]

Q2: How does the activity of GSK9027 compare to traditional glucocorticoids in the context of TNFα-induced glucocorticoid resistance?

A2: Studies have shown that GSK9027, while being a potent GR agonist, exhibits a partial agonist profile compared to full agonists like dexamethasone. [, ] Interestingly, TNFα, a pro-inflammatory cytokine, reduces the activity of both full and partial GR agonists, including GSK9027, indicating a shared mechanism of resistance. [, ] This suggests that GSK9027 might be susceptible to similar resistance mechanisms as traditional glucocorticoids in inflammatory conditions.

Q3: Can the effects of GSK9027 be modulated by other drugs?

A3: Research indicates that the long-acting β2-adrenoceptor agonist formoterol can enhance the transcriptional activity of GSK9027, even in the presence of TNFα-induced resistance. [, ] This suggests a potential synergistic effect between GSK9027 and formoterol, potentially improving its efficacy. Furthermore, inhibitors of specific kinases like JNK and IKK2 have shown some ability to partially restore GSK9027 activity in the presence of TNFα, highlighting potential targets for mitigating glucocorticoid resistance. [, ]

Q4: Are there any observed off-target effects of GSK9027?

A4: One study observed that GSK9027, along with other GR antagonists like RU-486, unexpectedly increased cAMP production in human airway smooth muscle cells. [] This effect was also observed with forskolin and β2-adrenergic receptor agonists, suggesting a potential non-specific interaction with cAMP signaling pathways. [] Further research is needed to fully elucidate this off-target effect and its potential implications.

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